molecular formula C16H24N2O2 B3828861 N,N'-bis(2-methylpropyl)benzene-1,2-dicarboxamide

N,N'-bis(2-methylpropyl)benzene-1,2-dicarboxamide

Cat. No.: B3828861
M. Wt: 276.37 g/mol
InChI Key: NOECMJPSOJSAJI-UHFFFAOYSA-N
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Description

N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide: is an organic compound that belongs to the class of phthalates. It is a derivative of benzene-1,2-dicarboxylic acid, where the carboxyl groups are substituted with N,N’-bis(2-methylpropyl) groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide may involve continuous-flow processes to enhance efficiency and yield. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve the reaction rate and product purity. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymeric materials.

Biology: In biological research, this compound can be used as a model compound to study the interactions of phthalates with biological systems. It helps in understanding the effects of phthalates on cellular processes and enzyme activities.

Medicine: The compound’s potential applications in medicine include its use as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a suitable candidate for controlled drug release systems.

Industry: In the industrial sector, N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide is used in the manufacture of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diisobutyl phthalate: Similar in structure but with different alkyl groups.

    Diethyl phthalate: Another phthalate ester with ethyl groups instead of 2-methylpropyl groups.

    Dibutyl phthalate: Contains butyl groups and is used in similar applications.

Uniqueness: N,N’-bis(2-methylpropyl)benzene-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its compatibility with various materials make it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-N,2-N-bis(2-methylpropyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)9-17-15(19)13-7-5-6-8-14(13)16(20)18-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECMJPSOJSAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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